Antrafenine, also known by its trade name Stakane, is a synthetic compound classified as a phenylpiperazine derivative. It was developed in 1979 and primarily functions as an analgesic and anti-inflammatory agent. Antrafenine exhibits pharmacological properties similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, though it is less commonly used in clinical settings today due to the emergence of newer alternatives . The chemical formula of Antrafenine is C30H26F6N4O2, and it has a molar mass of approximately 588.55 g/mol .
Antrafenine's mechanism of action involves dual inhibition of cyclooxygenase and peroxidase enzymes, which are crucial in the biosynthesis of prostanoids—bioactive lipids derived from arachidonic acid. The cyclooxygenase activity catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), while the peroxidase activity further reduces PGG2 to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes . This enzymatic activity contributes to its analgesic and anti-inflammatory effects.
Antrafenine demonstrates significant biological activity, primarily through its role as an analgesic and anti-inflammatory agent. Its effectiveness stems from its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, recent studies have indicated that Antrafenine analogs may possess anti-influenza virus activities, suggesting potential antiviral applications .
The synthesis of Antrafenine involves several key steps:
Antrafenine's primary applications are in the management of pain and inflammation associated with various conditions such as arthritis and other musculoskeletal disorders. Its analgesic properties make it suitable for treating acute pain scenarios as well . Furthermore, ongoing research into its antiviral potential may expand its applications beyond traditional pain management .
Interaction studies have shown that Antrafenine can exhibit increased adverse effects when combined with other medications, such as Antipyrine. This highlights the importance of monitoring drug interactions in patients receiving treatment with Antrafenine . Understanding these interactions is crucial for optimizing therapeutic outcomes and minimizing risks.
Antrafenine belongs to a class of compounds that share structural similarities and therapeutic effects. Below are some similar compounds along with a brief comparison highlighting Antrafenine's uniqueness:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Naproxen | Propionic acid derivative | Analgesic/Anti-inflammatory | Longer half-life; widely used NSAID |
| Ibuprofen | Propionic acid derivative | Analgesic/Anti-inflammatory | Over-the-counter availability; less potent than Antrafenine |
| Phenylbutazone | Pyrazolone | Anti-inflammatory | More potent but associated with severe side effects |
| Flurbiprofen | Propionic acid derivative | Analgesic/Anti-inflammatory | Higher selectivity for cyclooxygenase-2 |
Antrafenine's unique structure, characterized by its trifluoromethyl group and phenylpiperazine moiety, distinguishes it from these compounds, potentially offering different pharmacokinetics and efficacy profiles.
Antrafenine exhibits a complex molecular architecture with the formula C₃₀H₂₆F₆N₄O₂ and a molecular weight of 588.54 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate [2] [3]. The compound possesses the Chemical Abstracts Service registry number 55300-29-3 [1] [3].
The structural analysis reveals several critical substituent groups that define the compound's pharmacological properties. Two trifluoromethyl groups constitute the most distinctive features: one positioned at the 7-position of the quinoline ring system and another at the 3-position of the phenyl ring [1] [2]. These electron-withdrawing trifluoromethyl substituents significantly influence the compound's electronic distribution and metabolic stability [4] [5].
The compound demonstrates poor water solubility at 2.84 mg/L with a high lipophilicity coefficient ranging from 6.3 to 8.39, indicating extensive tissue distribution potential [6]. The predicted pKa value of 5.89 ± 0.10 suggests the compound exists predominantly in its neutral form at physiological pH [3] [6]. The melting point ranges from 88-90°C, confirming its solid crystalline state under ambient conditions [3] [6].
The architectural foundation of Antrafenine consists of three primary structural components that work synergistically to confer biological activity. The piperazine ring serves as the central heterocyclic scaffold, providing a flexible framework for substituent attachment [1] [7]. This six-membered saturated ring contains two nitrogen atoms positioned at the 1 and 4 positions, creating opportunities for hydrogen bonding interactions and salt formation with biological targets [8].
The quinoline moiety represents the second critical component, featuring a bicyclic aromatic system that combines benzene and pyridine rings [1] [9]. The 7-trifluoromethylquinoline substituent provides an electron-deficient aromatic system capable of π-π stacking interactions with target proteins [9] [10]. This quinoline component is attached to the anthranilic acid portion through an amino linkage at the 4-position of the quinoline ring [1] [2].
The trifluoromethyl groups constitute the third essential component, with both substituents playing distinct roles in the compound's properties [4] [5]. The trifluoromethyl group at the quinoline 7-position enhances the electron-withdrawing character of the bicyclic system, while the trifluoromethyl group on the phenyl ring increases lipophilicity and metabolic resistance [4]. Research demonstrates that trifluoromethyl groups can serve as bioisosteres for tert-butyl or isopropyl groups while providing superior metabolic stability [4] [5].
The ethyl linker connects the piperazine ring to the anthranilic acid ester, providing conformational flexibility that allows the molecule to adopt various three-dimensional orientations for optimal receptor binding [1] [2]. This structural feature distinguishes Antrafenine from simpler anthranilic acid derivatives by introducing spatial separation between the core heterocycle and the carboxylate functionality.
Antrafenine demonstrates several important bioisosteric relationships that relate to its classification as an anthranilic acid derivative. The compound maintains the essential anthranilic acid framework through its N-substituted 2-aminobenzoic acid core, preserving the classical structural requirements for anti-inflammatory activity [11] [12]. However, the carboxylic acid functionality exists as an ester derivative, creating a bioisosteric relationship that maintains carboxylate-like properties while potentially serving as a prodrug [13] [14].
The anthranilic acid class of nonsteroidal anti-inflammatory drugs represents nitrogen isosteres of salicylic acid, demonstrating how isosteric replacement can generate new chemical classes with retained biological activity [12]. Within this framework, Antrafenine exhibits unique bioisosteric features through its ester linkage, which maintains the connectivity between the aromatic acid and the heterocyclic substituent while allowing for potential metabolic release of the active carboxylate form [14] [15].
The trifluoromethyl substituents in Antrafenine serve as bioisosteres for alkyl groups, particularly tert-butyl groups, while providing enhanced metabolic stability and altered electronic properties [4] [5]. These fluorinated groups demonstrate how halogen bioisosterism can improve drug properties beyond simple alkyl substitution patterns. The electron-withdrawing nature of the trifluoromethyl groups modifies the electronic environment of both the quinoline and phenyl systems, potentially altering receptor binding affinity and selectivity [4].
The piperazine ring system functions as a bioisostere for cyclohexyl or other saturated six-membered rings, but with the added advantage of providing hydrogen bonding sites through its nitrogen atoms [8]. This heterocyclic bioisosterism allows for enhanced water solubility compared to fully saturated carbocyclic alternatives while maintaining structural rigidity.
When compared to classical fenamate nonsteroidal anti-inflammatory drugs, Antrafenine demonstrates significant structural divergence while maintaining the fundamental anthranilic acid pharmacophore. Traditional fenamates such as mefenamic acid (C₁₅H₁₅NO₂, 241.29 Da), flufenamic acid (C₁₄H₁₀F₃NO₂, 281.23 Da), and meclofenamic acid (C₁₄H₁₁Cl₂NO₂, 296.15 Da) exhibit much smaller molecular weights and simpler structural architectures [16] [17]. These compounds typically feature direct N-aryl substitution of the anthranilic acid core without the complex piperazine-ethyl-ester linkage system found in Antrafenine [16] [18].
The molecular weight of Antrafenine (588.54 Da) exceeds that of typical fenamates by a factor of two to three, reflecting its hybrid nature and additional structural complexity [1] [16]. While classical fenamates demonstrate molecular weights ranging from 241-296 Da, Antrafenine's substantial size places it in a different pharmacokinetic category with potentially altered distribution and elimination characteristics [16] [17].
Compared to profen-class nonsteroidal anti-inflammatory drugs, Antrafenine exhibits even more pronounced structural differences. Profens such as ibuprofen (206.28 Da), naproxen (230.26 Da), and ketoprofen (254.28 Da) are based on propionic acid derivatives rather than anthranilic acid cores [19] [20]. These compounds feature phenylpropionic acid scaffolds with various aromatic substituents but lack the heterocyclic complexity of Antrafenine [20] [21].
The lipophilicity profile of Antrafenine (LogP 6.3-8.39) significantly exceeds that of both fenamates and profens [6]. Traditional profens typically exhibit LogP values ranging from 3.12 to 4.16, while Antrafenine's extreme lipophilicity suggests enhanced tissue penetration but potentially reduced bioavailability due to poor aqueous solubility [20] [21]. This lipophilicity difference reflects the extensive fluorinated substituents and the large aromatic surface area of the hybrid structure.
Regarding cyclooxygenase selectivity, Antrafenine demonstrates preferential inhibition of cyclooxygenase-2 over cyclooxygenase-1, contrasting with the non-selective inhibition patterns observed with most classical fenamates and profens [1] [21]. Research indicates that the fenamate class can exhibit differential sensitivity toward cyclooxygenase-2 oxygenation of various substrates, with some compounds showing significantly enhanced potency against specific fatty acid substrates [21]. This selectivity profile suggests that Antrafenine may offer improved gastrointestinal tolerability compared to non-selective nonsteroidal anti-inflammatory drugs.
The synthesis of 2-[4-(3-trifluoromethylphenyl)-1-piperazinyl]ethanol represents a crucial starting point in antrafenine preparation [1] [2]. This key intermediate, with molecular formula C13H17F3N2O and molecular weight 274.29 g/mol, serves as the foundational building block for subsequent coupling reactions [3].
The preparation of this intermediate typically involves the nucleophilic substitution of 4-(3-trifluoromethylphenyl)piperazine with 2-chloroethanol or related electrophilic ethanol derivatives [2] [4]. The reaction proceeds through a standard SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the chloroethyl compound. Optimization studies have shown that the reaction benefits from basic conditions, typically employing potassium carbonate or sodium carbonate as base [4] [5].
Temperature control is critical for this transformation, with optimal conditions typically ranging from 50-80°C [5]. Higher temperatures may lead to decomposition of the trifluoromethyl group or unwanted side reactions, while lower temperatures result in incomplete conversion and extended reaction times [6]. The reaction time generally varies from 2-16 hours depending on the specific conditions employed [7].
Solvent selection plays a crucial role in the success of this transformation. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile have proven most effective [4] [8]. These solvents facilitate the SN2 reaction mechanism while providing adequate solubility for both reactants and the resulting product.
The coupling methodology for antrafenine synthesis involves two distinct approaches as described in the seminal work by Manoury et al. [9]. The first method (Method E) involves the reaction between 2-[4-(3-trifluoromethylphenyl)-1-piperazinyl]ethanol and isatoic anhydride to produce the intermediate 4-(3-trifluoromethylphenyl)piperazine-1-ethyl 2-aminobenzoate [1] [9].
Isatoic anhydride coupling reactions require careful optimization of reaction conditions [10] [11]. The reaction typically proceeds through nucleophilic attack of the ethanol hydroxyl group on the anhydride carbonyl, followed by ring opening and subsequent cyclization. Temperature control between 50-80°C has been identified as optimal for this transformation [10]. The reaction benefits from the presence of organic bases such as diisopropylamine (DIPA) or tetrabutylammonium bromide (TBAB) as catalysts [10].
The second coupling step (Method G) involves alkylation with 4-chloro-7-(trifluoromethyl)quinoline to complete the synthesis of antrafenine [1] [9]. This quinoline derivative, with CAS number 346-55-4 and molecular weight 231.60 g/mol, serves as an effective electrophile for the final coupling reaction [13]. The reaction proceeds through nucleophilic substitution at the 4-position of the quinoline ring, displacing the chloride leaving group.
The quinoline alkylation step requires elevated temperatures, typically 70-90°C, to achieve complete conversion [14]. The reaction is facilitated by strong bases such as potassium carbonate or sodium hydride, which deprotonate the amine nitrogen and enhance its nucleophilicity [14] [15]. Reaction times for this step generally range from 4-12 hours, depending on the specific conditions employed.
Optimization of antrafenine synthesis focuses on several critical parameters that significantly impact both yield and product purity [16] [17]. Temperature optimization represents one of the most crucial factors, as it directly influences reaction kinetics and selectivity [6] [18]. Studies have shown that maintaining precise temperature control within the range of 50-80°C for isatoic anhydride reactions and 70-90°C for quinoline coupling reactions maximizes conversion while minimizing side product formation [7].
Solvent system optimization has proven equally important for achieving high yields and purity [16]. The use of polar aprotic solvents such as DMSO, DMF, or acetonitrile provides optimal reaction environments for the nucleophilic substitution reactions involved in antrafenine synthesis [4] [8]. Mixed solvent systems have also been explored, with combinations of ethanol and dichloromethane showing promise for certain reaction steps [14].
Catalyst selection and optimization represent another critical aspect of the synthetic methodology [10] [11]. The use of phase-transfer catalysts such as tetrabutylammonium bromide has been shown to significantly enhance reaction rates and yields, particularly for the isatoic anhydride coupling reactions [10]. Base selection also requires careful consideration, with potassium carbonate, sodium hydride, and diisopropylamine each offering distinct advantages depending on the specific reaction step [10] [14].
Purification methodology optimization is essential for achieving pharmaceutical-grade purity [16] [17]. Recrystallization techniques have been extensively studied, with antisolvent recrystallization methods showing particular promise for achieving purities exceeding 98% [16]. The optimization of recrystallization parameters, including temperature, solvent ratios, and stirring time, can significantly impact final product purity and recovery yields [16].
The patent landscape surrounding antrafenine synthesis provides valuable insights into industrial-scale production considerations [19] [20] [21]. The original synthesis methodology was protected under multiple patents, including those held by Synthelabo SA (now part of Sanofi) [21] [22]. These patents describe specific reaction conditions, catalyst systems, and purification methods that have been optimized for large-scale manufacturing.
Industrial-scale considerations for antrafenine production involve several key factors that distinguish commercial synthesis from laboratory-scale preparations [23] [17] [24]. Scale-up challenges include heat transfer management, mixing efficiency, and reaction time optimization for large batch sizes [23] [24]. The exothermic nature of several reaction steps requires careful thermal management to prevent runaway reactions and ensure consistent product quality [18].
Process safety considerations become paramount at industrial scale, particularly given the use of reactive intermediates and elevated temperatures [23] [25]. The handling of 4-chloro-7-(trifluoromethyl)quinoline and isatoic anhydride requires specialized equipment and safety protocols due to their reactive nature and potential for generating toxic byproducts [14] [11].
Economic optimization for industrial production focuses on yield maximization, waste minimization, and energy efficiency [23] [17]. The development of continuous flow processes has been explored as an alternative to traditional batch production, offering potential advantages in terms of heat transfer, mixing efficiency, and overall process control [24]. However, the multi-step nature of antrafenine synthesis presents challenges for implementing fully continuous processes.
Quality control and analytical considerations for industrial production require robust analytical methods for monitoring reaction progress and ensuring product specifications [26] [27]. High-performance liquid chromatography (HPLC) methods with purity determinations exceeding 95% are typically required for pharmaceutical applications [26] [27]. The development of in-process monitoring techniques using spectroscopic methods has been explored to enhance process control and reduce batch-to-batch variability [28] [29].
Environmental considerations for industrial-scale antrafenine production include solvent recovery and waste treatment protocols [30]. The use of volatile organic solvents such as dichloromethane and toluene requires implementation of solvent recovery systems to minimize environmental impact and reduce production costs [23]. Alternative green chemistry approaches, including the use of more environmentally benign solvents and catalysts, have been investigated but have not yet achieved widespread industrial adoption [10].
Regulatory compliance for industrial antrafenine production requires adherence to Good Manufacturing Practice (GMP) guidelines and relevant pharmaceutical manufacturing standards [17] [25]. This includes documentation of all synthetic procedures, validation of analytical methods, and establishment of appropriate quality control specifications for both intermediates and final products [17].
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